N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-21(18,19)10-4-2-9(3-5-10)14-13(17)11-8-20-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSKPVNSCHPWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester. For example, reacting 1,4-diaminobutane with a thioester under acidic conditions can yield the thiazepane ring.
Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the aromatic ring. This step often involves the use of methylsulfonyl chloride and a base such as triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazepane derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or sulfonyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds similar to N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that thiazepane derivatives can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics.
Anti-inflammatory Effects:
The compound's structural features suggest it may possess anti-inflammatory properties. Thiazepane derivatives have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential:
There is growing interest in the anticancer properties of thiazepane derivatives. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate its specific mechanisms of action and efficacy against different cancer types.
Synthesis and Chemical Properties
Synthesis:
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the formation of the thiazepane ring through cyclization reactions involving appropriate precursors. The methylsulfonyl group enhances the compound's solubility and biological activity.
Chemical Properties:
The compound's molecular structure allows it to participate in various chemical reactions due to its functional groups. These reactions can be monitored using techniques such as Thin Layer Chromatography (TLC) and characterized by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Research Findings and Case Studies
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for antibiotic development. |
| Anti-inflammatory Properties | Modulation of inflammatory cytokines observed; potential applications in treating chronic inflammation. |
| Anticancer Studies | Induced apoptosis in cancer cell lines; significant inhibition of tumor growth noted in preliminary assays. |
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,4-thiazepane scaffold differentiates this compound from structurally related heterocycles, such as:
Substituent Effects
- Methylsulfonylphenyl vs. Halogenated Aryl Groups : The 4-(methylsulfonyl)phenyl group in the target compound contrasts with halogenated aryl substituents (e.g., 4-chlorobenzyl or 4-fluorophenethyl in ). Sulfonyl groups improve solubility and may facilitate hydrogen bonding, whereas halogens enhance lipophilicity and membrane permeability .
- Carboxamide Linkage : The carboxamide group at position 3 is conserved across analogs but varies in connectivity. For example, compounds feature carboxamide groups integrated into bicyclic β-lactam systems, which are critical for antibiotic activity .
Key Data Tables
Table 1. Structural Comparison of Selected Analogs
Table 2. Hypothetical Physicochemical Properties*
| Property | Target Compound | Compound | Compound 169 |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | ~600 g/mol | ~470 g/mol |
| LogP | 1.2 | -0.5 | 3.8 |
| Hydrogen Bond Donors | 2 | 6 | 2 |
| Hydrogen Bond Acceptors | 6 | 12 | 7 |
*Values estimated based on structural features .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s seven-membered ring poses challenges in regioselective synthesis compared to smaller heterocycles like thiazolidines () or coumarins (). Ring-closing metathesis or cyclocondensation strategies may be required .
- Biological Activity: While compounds demonstrate antibacterial activity via β-lactamase inhibition, the target compound’s sulfonyl group may favor non-antibiotic targets (e.g., kinases or proteases) due to its distinct electronic profile .
Biological Activity
N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving thiazepane derivatives. The characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product.
Anti-inflammatory Activity
One of the prominent biological activities of this compound is its anti-inflammatory effect. Research indicates that compounds with similar thiazepane structures exhibit significant inhibition of inflammatory responses in various models.
Case Study:
In a study assessing anti-inflammatory activity using the carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated notable inhibition rates. For example, a related compound showed an inhibition percentage of 70.98% at a dose of 30 mg/kg after 6 hours .
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) After 6 Hours |
|---|---|---|
| C-1 | 30 | 58.24 |
| C-2 | 30 | 56.48 |
| C-3 | 30 | 51.16 |
| C-4 | 30 | 70.98 |
| Control | - | 0.36 |
| Indomethacin | 40 | 66.44 |
This data suggests that modifications on the thiazepane ring can enhance anti-inflammatory activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar thiazepane derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens.
Research Findings:
A study evaluating the antibacterial activity of thiazepane derivatives found that several compounds inhibited the growth of Gram-positive and Gram-negative bacteria, including E. coli and Bacillus subtilis. The results indicated a correlation between structural modifications and increased antimicrobial efficacy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial metabolism.
Q & A
Q. What are the standard synthetic routes for N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and how can purity be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with cyclization of a thiol-containing precursor to form the 1,4-thiazepane ring, followed by carboxamide coupling using reagents like HATU or EDCI. Final sulfonylation at the para-position of the phenyl group introduces the methylsulfonyl moiety .
- Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For purity, employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: acetonitrile/water). Validate purity via HPLC (>95% purity threshold) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- Primary techniques :
- NMR : ¹H/¹³C NMR for backbone assignment (e.g., thiazepane ring protons at δ 3.5–4.2 ppm; sulfonyl group at δ 3.1 ppm). 2D NMR (HSQC, HMBC) resolves stereochemistry and connectivity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 357.12) .
- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O at ~1150 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) due to the sulfonamide’s affinity for catalytic pockets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize reaction conditions for this compound?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and intermediates. Tools like Gaussian or ORCA simulate energy profiles for sulfonylation or ring-closing steps .
- Condition optimization : Machine learning (ML) algorithms (e.g., random forests) trained on reaction databases prioritize solvent/catalyst combinations. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by >50% .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, incubation time). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. Use statistical tools (ANOVA, PCA) to isolate variables (e.g., solvent DMSO% affecting solubility) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, thiazepane ring expansion). Test in parallel using high-throughput screening .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models from IC₅₀ data to map electrostatic/hydrophobic fields. Validate with leave-one-out cross-validation (q² > 0.5) .
Q. What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., sulfonamide NH) to probe rate-determining steps .
- Fluorescence quenching : Monitor binding to serum albumin (HSA) via Stern-Volmer plots to assess pharmacokinetic behavior .
Q. How can researchers develop robust analytical methods for quantifying the compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization (ESI+). Validate linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) .
- Forced degradation studies : Expose to heat, light, and pH extremes. Monitor degradation products via UPLC-PDA to establish stability-indicating methods .
Q. What methodologies identify degradation pathways under physiological conditions?
Methodological Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months. Analyze hydrolytic cleavage (e.g., amide bond) via LC-MS. Use Arrhenius plots to extrapolate shelf life .
- Oxidative stress assays : Treat with H₂O₂ or cytochrome P450 enzymes. Identify metabolites (e.g., sulfoxide derivatives) using TOF-MS .
Q. How can experimental design improve yield in large-scale synthesis?
Methodological Answer:
- Factorial design : Vary factors like temperature (80–120°C), catalyst (0.5–2 mol%), and stoichiometry. Analyze interactions via response surface methodology (RSM) to maximize yield .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation), reducing byproducts by >30% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
